

# Idetrexed Trisodium: A Technical Guide to Folate Receptor Alpha-Targeted Cancer Therapy

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## Compound of Interest

Compound Name: *Idetrexed trisodium*

Cat. No.: *B580062*

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## Executive Summary

**Idetrexed trisodium** (also known as BGC 945, ONX-0801, and CT900) is a next-generation, small-molecule inhibitor of thymidylate synthase (TS) that exhibits a high degree of selectivity for cancer cells overexpressing the folate receptor alpha (FR $\alpha$ ).<sup>[1]</sup> This targeting mechanism is achieved through a structural design that mimics folic acid, allowing for preferential uptake into FR $\alpha$ -positive tumors.<sup>[2]</sup> Once internalized, Idetrexed potently inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA replication and subsequent cell death.<sup>[1][3]</sup> Preclinical and clinical studies have demonstrated Idetrexed's promising anti-tumor activity, particularly in FR $\alpha$ -expressing malignancies such as ovarian and endometrial cancers, with a favorable safety profile compared to traditional antifolates.<sup>[3][4]</sup> This technical guide provides an in-depth overview of **Idetrexed trisodium**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling and experimental workflows.

## Mechanism of Action: Dual Targeting of Folate Receptor Alpha and Thymidylate Synthase

Idetrexed's unique mechanism of action is centered on its selective targeting of cancer cells that overexpress the folate receptor alpha (FR $\alpha$ ), a glycosylphosphatidylinositol (GPI)-anchored protein.<sup>[1]</sup> While FR $\alpha$  expression is limited in most normal tissues, it is highly upregulated in a

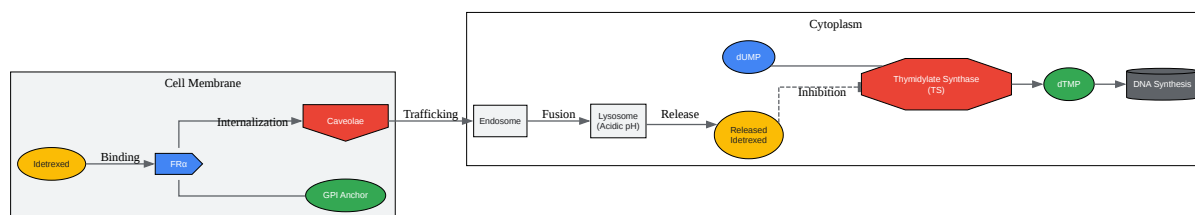
variety of epithelial tumors, including over 90% of ovarian and endometrial cancers.[3] This differential expression provides a therapeutic window for targeted drug delivery.

Idetrexed is designed to have a high binding affinity for  $FR\alpha$ , reportedly similar to that of its natural ligand, folic acid.[2] This allows for its efficient internalization into cancer cells via receptor-mediated endocytosis.[2] A key feature of Idetrexed's design is its significantly lower affinity for the reduced folate carrier (RFC), the primary transporter of folates into normal cells.[3] This minimizes uptake into healthy tissues, thereby reducing the off-target toxicities commonly associated with conventional antifolate chemotherapeutics.[3]

Once inside the cancer cell, Idetrexed acts as a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway.[5] TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA replication.[5] By inhibiting TS, Idetrexed depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), disruption of DNA synthesis and repair, and ultimately, apoptotic cell death.[3]

## Folate Receptor Alpha ( $FR\alpha$ ) Signaling Pathway

The binding of ligands, such as folic acid or Idetrexed, to  $FR\alpha$  can initiate intracellular signaling cascades in addition to mediating endocytosis. These pathways can influence cell proliferation, survival, and migration. The following diagram illustrates the key signaling events associated with  $FR\alpha$  activation.



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Idetrexed internalization and mechanism of action.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Idetrexed trisodium** from preclinical and clinical studies.

### Table 1: In Vitro Activity

Parameter	Value	Cell Line / System	Reference
Thymidylate Synthase Inhibition (Ki)	1.2 nM	Purified Enzyme	[5]
IC50	6.6 μM	A431 (FRα low)	[5]
1.1 nM	A431-FBP (FRα high)	[5]	
3.3 nM	KB (FRα high)	[5]	
90 nM	IGROV-1 (FRα moderate)	[5]	
0.32 μM	JEG-3 (FRα moderate)	[5]	

**Table 2: Preclinical Pharmacokinetics in Mice**

Parameter	Value	Dosing	Animal Model	Reference
Tumor Half-life (t1/2)	28 hours	100 mg/kg (single i.p. or i.v. injection)	Xenograft Mice	[6]
Plasma AUC (i.p. vs i.v.)	50% higher (i.p.)	100 mg/kg (single injection)	Xenograft Mice	[6]
Tumor dUrd Increase	5-20 fold	100 mg/kg (daily for 16 days)	Xenograft Mice	[5]

**Table 3: Phase I Clinical Trial Data (Platinum-Resistant Ovarian Cancer)**

Parameter	Value	Patient Population	Reference
Objective Response Rate (ORR)	36% (9 out of 25 patients)	High/Medium FR $\alpha$ Expression	[4]
Objective Response Rate (ORR)	7.7%	Low/No FR $\alpha$ Expression	[3]
Recommended Phase II Dose	12 mg/m <sup>2</sup> every 2 weeks	Solid Tumors	[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Idetrexed trisodium**.

### Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol is adapted from established spectrophotometric methods for measuring TS activity.[7]

Principle: The enzymatic conversion of dUMP to dTMP by thymidylate synthase involves the concomitant oxidation of 5,10-methylenetetrahydrofolate (CH<sub>2</sub>H<sub>4</sub>folate) to dihydrofolate (H<sub>2</sub>folate). The increase in absorbance at 340 nm due to the formation of H<sub>2</sub>folate is monitored to determine the enzyme's activity. The inhibitory potential of Idetrexed is assessed by measuring the reduction in the rate of this reaction in the presence of the compound.

Materials:

- Purified recombinant human thymidylate synthase
- dUMP (deoxyuridine monophosphate)
- CH<sub>2</sub>H<sub>4</sub>folate (5,10-methylenetetrahydrofolate)
- **Idetrexed trisodium**

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM MgCl<sub>2</sub>
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare stock solutions of dUMP, CH<sub>2</sub>H<sub>4</sub>folate, and **Idetrexed trisodium** in the appropriate solvents.
- In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, dUMP, and CH<sub>2</sub>H<sub>4</sub>folate at their final desired concentrations.
- Add varying concentrations of **Idetrexed trisodium** to the test wells. Include control wells with no inhibitor.
- Pre-incubate the reaction mixtures at 37°C for 5 minutes.
- Initiate the reaction by adding a pre-determined amount of purified thymidylate synthase to each well.
- Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
- Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of Idetrexed.
- Determine the K<sub>i</sub> value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

## Folate Receptor Alpha (FR $\alpha$ ) Competitive Binding Assay

This protocol is based on a standard radioligand competitive binding assay format.

Principle: This assay measures the ability of Idetrexed to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to FR $\alpha$ . The displacement of the radioligand by increasing concentrations of Idetrexed is quantified to determine its binding affinity (Kd or IC50).

Materials:

- FR $\alpha$ -expressing cells (e.g., KB, A431-FBP) or membrane preparations from these cells
- [3H]-folic acid (radiolabeled ligand)
- **Idetrexed trisodium** (unlabeled competitor)
- Binding Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)
- Wash Buffer: Ice-cold PBS
- Scintillation cocktail
- Scintillation counter
- 96-well filter plates with glass fiber filters

Procedure:

- Culture FR $\alpha$ -expressing cells to confluency in 96-well plates.
- Wash the cells twice with ice-cold binding buffer.
- Prepare a series of dilutions of **Idetrexed trisodium** in binding buffer.
- In the wells of the 96-well plate, add a fixed concentration of [3H]-folic acid and the varying concentrations of Idetrexed. Include wells for total binding (only [3H]-folic acid) and non-specific binding ([3H]-folic acid with a high concentration of unlabeled folic acid).
- Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
- Terminate the binding reaction by rapidly aspirating the incubation medium and washing the cells three times with ice-cold wash buffer.

- Lyse the cells with a suitable lysis buffer.
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of Idetrexed.
- Plot the percentage of specific binding against the logarithm of the Idetrexed concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

## Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of Idetrexed on cancer cell lines.<sup>[8][9]</sup>

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

- Cancer cell lines with varying FR $\alpha$  expression (e.g., A431, A431-FBP, KB, IGROV-1)
- Complete cell culture medium
- **Idetrexed trisodium**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

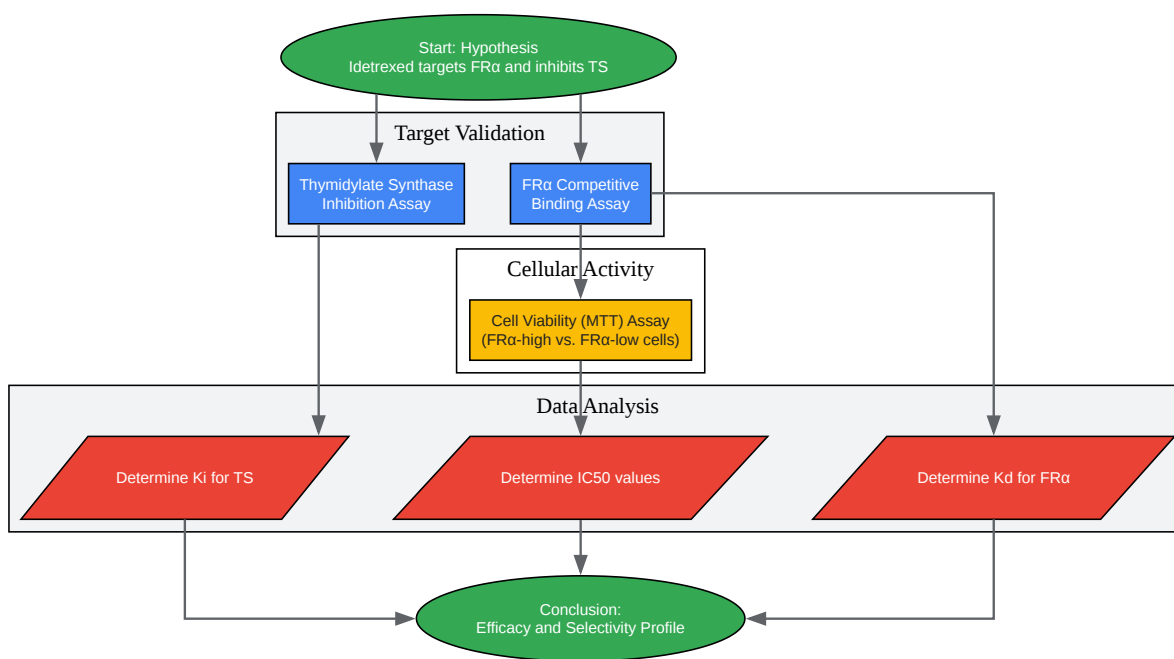


- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of **Idetrexed trisodium** in complete culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of Idetrexed. Include control wells with medium only (no drug).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of Idetrexed relative to the untreated control cells.
- Plot the percentage of cell viability against the logarithm of the Idetrexed concentration and fit the data to a dose-response curve to determine the IC50 value.

## Mandatory Visualizations: Workflows and Logical Relationships

### Experimental Workflow for In Vitro Evaluation of Idetrexed

The following diagram outlines the typical experimental workflow for the in vitro characterization of a targeted anticancer agent like Idetrexed.



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Workflow for in vitro characterization of Idetrexed.

## Conclusion

**Idetrexed trisodium** represents a promising targeted therapeutic for FRα-overexpressing cancers. Its dual mechanism of selective tumor targeting and potent inhibition of thymidylate synthase offers the potential for improved efficacy and a more favorable safety profile compared to non-targeted antifolates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is

warranted to fully elucidate the therapeutic potential of Idetrexed in various FR $\alpha$ -positive malignancies.

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